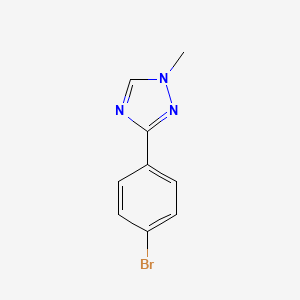

3-(4-bromophenyl)-1-methyl-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-1-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-13-6-11-9(12-13)7-2-4-8(10)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGLCLWDENEGFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-bromophenyl)-1-methyl-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(4-bromophenyl)-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a privileged structure known for its diverse pharmacological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The introduction of a methyl group at the N1 position can significantly modulate the compound's physicochemical properties and biological activity. This document details a reliable two-step synthetic pathway, starting from the readily available 4-bromobenzohydrazide. Furthermore, it outlines the essential analytical techniques for the unambiguous structural elucidation and purity assessment of the synthesized compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource.

Introduction: The Significance of 1,2,4-Triazoles in Modern Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts unique chemical properties, including metabolic stability and the ability to engage in various biological interactions.[1] The nitrogen atoms in the triazole moiety can act as hydrogen bond donors or acceptors, facilitating binding to biological targets.[1] Consequently, 1,2,4-triazole derivatives have been successfully incorporated into a wide range of clinically used drugs.

The target molecule, this compound, combines the 1,2,4-triazole core with a 4-bromophenyl substituent, a common feature in pharmacologically active compounds that can influence lipophilicity and binding interactions. The N-methylation of the triazole ring is a critical modification that can enhance metabolic stability and fine-tune the molecule's electronic and steric profile, potentially leading to improved efficacy and selectivity.[3] This guide provides a detailed protocol for the synthesis and characterization of this promising compound.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is approached via a two-step sequence. The first step involves the formation of the 1,2,4-triazole ring through the cyclization of 4-bromobenzohydrazide with formamide. The subsequent step is the regioselective N-methylation of the resulting 3-(4-bromophenyl)-1H-1,2,4-triazole.

Synthesis of 3-(4-bromophenyl)-1H-1,2,4-triazole

The formation of the 1,2,4-triazole ring from a hydrazide and formamide is a well-established and efficient method.[4] This reaction proceeds through the formation of an N-acylamidrazone intermediate, which then undergoes cyclodehydration to yield the triazole.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-bromobenzohydrazide (1 equivalent) and formamide (10-15 equivalents).

-

Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford the crude 3-(4-bromophenyl)-1H-1,2,4-triazole.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Synthesis of this compound

The N-alkylation of unsymmetrical 3-substituted-1H-1,2,4-triazoles can potentially yield a mixture of N1 and N4 isomers. However, the alkylation of 3-aryl-1H-1,2,4-triazoles often shows a preference for the N1 position due to electronic and steric factors.[5] The use of a suitable base and methylating agent is crucial for achieving high regioselectivity and yield.

Protocol:

-

Suspend 3-(4-bromophenyl)-1H-1,2,4-triazole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents), to the suspension and stir at room temperature for 30 minutes to facilitate the formation of the triazolate anion.

-

Cool the reaction mixture in an ice bath and add a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 equivalents), dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate this compound.

Synthetic Workflow Diagram

Caption: A two-step synthesis of the target compound.

Characterization of the Synthesized Compounds

A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound and its precursor. A combination of spectroscopic techniques is employed for this purpose.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of proton signals, along with the number and types of carbon signals, provide a detailed map of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H, C-H, C=N, and C-Br bonds can be observed.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Elemental Analysis: Elemental analysis determines the percentage composition of elements (C, H, N) in the compound, which should be in close agreement with the calculated values for the proposed structure.

Expected Characterization Data

The following table summarizes the expected analytical data for the intermediate and the final product.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected IR (ν, cm⁻¹) |

| 3-(4-bromophenyl)-1H-1,2,4-triazole | C₈H₆BrN₃ | 224.06 | ~14.0 (br s, 1H, NH), 8.3-8.5 (s, 1H, C5-H), 7.6-7.9 (m, 4H, Ar-H) | ~160 (C3), 145 (C5), 132, 130, 128, 125 (Ar-C), 123 (Ar-C-Br) | 3100-2800 (N-H), 1610 (C=N), 1500 (C=C), 1070 (C-Br) |

| This compound | C₉H₈BrN₃ | 238.09 | 8.4-8.6 (s, 1H, C5-H), 7.6-7.9 (m, 4H, Ar-H), 3.9-4.1 (s, 3H, N-CH₃) | ~162 (C3), 148 (C5), 132, 130, 128, 125 (Ar-C), 124 (Ar-C-Br), 35 (N-CH₃) | 3050 (Ar C-H), 2950 (Aliph. C-H), 1600 (C=N), 1510 (C=C), 1070 (C-Br) |

Characterization Workflow Diagram

Caption: A logical flow for compound characterization.

Conclusion

This technical guide has detailed a practical and efficient methodology for the synthesis of this compound. The described two-step synthesis, involving the formation of the triazole ring followed by regioselective N-methylation, is a reliable route for obtaining the target compound. The guide also emphasizes the critical role of comprehensive analytical characterization in verifying the structure and purity of the synthesized molecules. By providing a clear and scientifically grounded protocol, this document serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications. The principles and techniques outlined herein are broadly applicable to the synthesis of other substituted 1,2,4-triazole derivatives.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of imino ethers (imidates). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

- Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance. Synlett, 26(03), 404-407.

- Butler, R. N., & O'Donoghue, D. A. (1982). Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1387-1390.

-

SpectraBase. (n.d.). 3-(4-Bromophenyl)-1H-1,2,4-triazole. Retrieved from [Link]

- Chopra, S., et al. (2018). 1, 2, 4 triazole rings are stable against metabolic degradations and show target selectivity as well as several pharmacological activities. Pharmacia, 65(2), 123-134.

-

PubChem. (n.d.). 3-(4-Bromophenyl)-1H-[4][5][6]triazole. Retrieved from [Link]

-

MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

- Vorga, M. M., & Badea, V. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2021(3), M1268.

Sources

- 1. Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 5. Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imino ether synthesis [organic-chemistry.org]

An In-depth Technical Guide to 3-(4-bromophenyl)-1-methyl-1H-1,2,4-triazole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-bromophenyl)-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a dedicated CAS number for this specific N-methylated isomer, this guide focuses on the synthesis from its precursor, 3-(4-bromophenyl)-1H-1,2,4-triazole, and the critical aspect of regioselectivity in the methylation process. Detailed protocols for synthesis, purification, and characterization are presented, alongside a discussion of its potential therapeutic applications based on the well-documented biological activities of the 1,2,4-triazole scaffold. This document serves as a vital resource for researchers engaged in the synthesis of novel triazole derivatives and the exploration of their structure-activity relationships in drug discovery.

Introduction: The 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability contribute to its prevalence in a wide array of therapeutic agents, including antifungal, antiviral, anticancer, and anti-inflammatory drugs.[3][4][5] The substitution pattern on the triazole ring profoundly influences the compound's pharmacological profile. N-methylation, in particular, can significantly alter a molecule's polarity, solubility, and interaction with biological targets.

This guide focuses on a specific derivative, this compound. The presence of a bromophenyl group at the 3-position and a methyl group on one of the nitrogen atoms creates a molecule with potential for diverse biological activities. The primary challenge in working with this compound lies in the regioselective synthesis to obtain the desired N-1 isomer.

Identifiers and Physicochemical Properties

Table 1: Identifiers of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(4-bromophenyl)-1H-1,2,4-triazole | 118863-62-0 | C₈H₆BrN₃ | 224.06 |

| This compound | Not Assigned | C₉H₈BrN₃ | 238.08 |

| 3-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole | 1250443-93-6 | C₉H₈BrN₃ | 238.08 |

The physicochemical properties of this compound are predicted to be similar to other N-methylated aryl-triazoles, exhibiting moderate polarity and solubility in organic solvents.

Synthesis and Regioselectivity

The synthesis of this compound is most practically achieved through the N-methylation of the parent compound, 3-(4-bromophenyl)-1H-1,2,4-triazole. The key challenge in this synthesis is controlling the regioselectivity of the methylation, as the triazole ring offers multiple nucleophilic nitrogen atoms.[6][7] The alkylation can potentially occur at the N-1, N-2, or N-4 positions, leading to a mixture of isomers.

The reaction conditions, including the choice of base, solvent, and methylating agent, play a crucial role in determining the isomeric ratio of the product.[8] Generally, methylation at the N-1 position is favored under basic conditions using methyl iodide.

Proposed Synthetic Protocol

This protocol is adapted from a general procedure for the methylation of 1H-1,2,4-triazole.[9]

Diagram 1: Proposed Synthesis of this compound

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology:

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-bromophenyl)-1H-1,2,4-triazole (1.0 eq) in anhydrous methanol. Add a solution of sodium methoxide in methanol (1.05 eq) dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the sodium salt.

-

Solvent Exchange: Remove the methanol under reduced pressure. Add anhydrous N,N-dimethylformamide (DMF) to dissolve the resulting sodium salt.

-

Methylation: Cool the solution to 0 °C in an ice bath. Add methyl iodide (1.1 eq) dropwise, ensuring the temperature does not rise significantly. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired N-1 isomer from other isomers and impurities.

Rationale Behind Experimental Choices

-

Base and Solvent: Sodium methoxide is a strong, non-nucleophilic base suitable for the deprotonation of the triazole ring. The use of an anhydrous polar aprotic solvent like DMF for the methylation step favors the N-alkylation reaction.

-

Methylating Agent: Methyl iodide is a highly reactive and commonly used methylating agent.

-

Purification: Column chromatography is essential for the separation of the N-1 and N-4 isomers, which are expected to have different polarities.

Characterization and Structural Elucidation

Due to the potential for isomeric products, thorough characterization of the final compound is imperative. A combination of spectroscopic techniques should be employed to confirm the structure of this compound.

Diagram 2: Characterization Workflow

Caption: Workflow for the characterization of the synthesized compound.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is crucial for distinguishing between the N-1 and N-4 isomers. The chemical shift of the methyl protons will be a key indicator. Additionally, the signals for the aromatic protons of the bromophenyl group and the C-5 proton of the triazole ring should be observed in the expected regions.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the carbons of the triazole ring, and the carbons of the bromophenyl group.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by providing an accurate mass measurement.

-

Infrared Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=N, and C-Br bonds present in the molecule.

Potential Applications in Drug Development

While specific biological activity data for this compound is not extensively reported, the broader class of 1,2,4-triazole derivatives has demonstrated a wide range of pharmacological activities.[10][11]

-

Antifungal Activity: 1,2,4-triazoles are the cornerstone of many antifungal drugs, such as fluconazole and itraconazole.[12] They function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for ergosterol biosynthesis.[12] The structural features of this compound make it a candidate for investigation as a novel antifungal agent.

-

Anticancer Activity: Numerous 1,2,4-triazole derivatives have been reported to possess potent anticancer properties through various mechanisms, including the inhibition of kinases and tubulin polymerization.[10] The bromophenyl moiety is a common feature in many bioactive compounds and may contribute to cytotoxic activity.

-

Anti-inflammatory Activity: Some 1,2,4-triazole derivatives have shown promising anti-inflammatory effects.[3] Further investigation into the potential of this compound to modulate inflammatory pathways is warranted.

Safety and Handling

Specific safety data for this compound is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. This technical guide provides a framework for its synthesis, purification, and characterization, with a critical emphasis on the challenge of regioselectivity. The proposed protocols and characterization workflow offer a solid foundation for researchers to produce and validate this compound for further biological evaluation. The diverse pharmacological potential of the 1,2,4-triazole core suggests that this derivative is a worthy candidate for screening in antifungal, anticancer, and anti-inflammatory assays.

References

-

1,2,4-Triazole - Wikipedia. [Link]

-

3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole - Amerigo Scientific. [Link]

- Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22.

-

1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. [Link]

- Belletire, J. L., Bills, R. A., & Shackelford, S. A. (2007). A Practical Methylation Procedure for (1H)-1,2,4-Triazole.

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH. [Link]

-

3-(4-bromophenyl)-5-methyl-1h-1,2,4-triazole - PubChem. [Link]

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review). [Link]

-

1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. [Link]

-

Practical Methylation Procedure for (1H)‐1,2,4‐Triazole - ResearchGate. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH. [Link]

-

Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. [Link]

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review). [Link]

-

Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and. [Link]

- CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl form

-

3-(4-Bromophenyl)-4-(3-iodophenyl)-5-methyl-4H-1,2,4-triazole, 97% - grogg-chemie.ch. [Link]

-

Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles - SciELO. [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. [Link]

-

Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - MDPI. [Link]

-

1 2 4- Triazole - Lithionyx Chemicals. [Link]

-

1,2,4-Triazole - Wikipedia. [Link]

Sources

- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. mdpi.com [mdpi.com]

- 11. PubChemLite - 3-(4-bromophenyl)-5-methyl-1h-1,2,4-triazole (C9H8BrN3) [pubchemlite.lcsb.uni.lu]

- 12. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 39631-33-9|3-(4-Bromophenyl)-1H-1,2,4-triazole-5(4H)-thione|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide: In Silico Investigation of 1,2,4-Triazole Derivatives as Potential Antioxidant Agents

Preamble: The Imperative for Computational Foresight in Antioxidant Discovery

The relentless assault of reactive oxygen species (ROS) on cellular machinery underpins the pathology of numerous diseases, from neurodegeneration to cancer.[1] This reality has catalyzed a continuous search for potent antioxidant agents capable of neutralizing these damaging free radicals. The 1,2,4-triazole scaffold has emerged as a nucleus of significant interest, with its derivatives demonstrating a wide spectrum of biological activities, including promising antioxidant capabilities.[2][3] However, the traditional path of synthesis and in vitro screening is both resource-intensive and time-consuming.

This guide delineates a robust, multi-faceted in silico strategy for the identification and characterization of 1,2,4-triazole derivatives as potential antioxidant agents. By leveraging computational chemistry and bioinformatics, we can preemptively evaluate molecular properties, predict biological interactions, and assess pharmacokinetic profiles, thereby streamlining the discovery pipeline. This document is structured not as a rigid protocol but as a logical, causality-driven workflow, mirroring the thought process of a computational drug designer. We will explore the "why" behind each methodological choice, ensuring a transparent and self-validating approach to antioxidant discovery.

Section 1: Foundational Principles - Understanding the Target and the Weapon

The Landscape of Oxidative Stress and Antioxidant Defense

Oxidative stress arises from an imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates. Antioxidants combat this threat primarily through two mechanisms:

-

Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), neutralizing it. The efficiency of this process is governed by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE signifies a more facile hydrogen donation.

-

Single Electron Transfer - Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, forming a radical cation. This is followed by the transfer of a proton. This pathway's favorability is related to the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).

Understanding these quantum-level mechanisms is paramount, as they form the theoretical basis for our initial computational screening using Density Functional Theory (DFT).

The 1,2,4-Triazole Scaffold: A Privileged Structure

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms. Its value in medicinal chemistry is well-established, appearing in drugs for antifungal, anti-inflammatory, and anticancer applications.[4][5] For antioxidant design, its key features include:

-

Hydrogen Bonding Capacity: The nitrogen atoms can act as hydrogen bond acceptors, and attached hydroxyl or amino groups can be donors, facilitating interactions with biological targets.

-

Structural Rigidity and Planarity: The ring provides a stable core for orienting various substituents in three-dimensional space.

-

Modulation of Electronic Properties: The electron-rich nature of the ring can be tuned by substituents to influence the ease of hydrogen or electron donation from an attached functional group (e.g., a phenol), which is critical for antioxidant activity.[2]

Our in silico investigation, therefore, focuses on how different substitutions on this core scaffold modulate the key parameters governing antioxidant efficacy.

Section 2: The Computational Gauntlet: A Multi-Tiered Evaluation Workflow

A successful in silico campaign does not rely on a single method but integrates multiple techniques to build a comprehensive profile of a candidate molecule. Our workflow progresses from fundamental quantum mechanics to complex biological system simulations and finally to pharmacokinetic predictions.

Tier 1: Quantum Mechanical (DFT) Calculations for Intrinsic Activity

Causality: Before assessing how a molecule behaves in a biological system, we must understand its intrinsic, fundamental capacity to neutralize a free radical. Density Functional Theory (DFT) is the premier tool for this purpose, allowing us to calculate the electronic properties that govern the HAT and SET-PT mechanisms.[6][7]

Key Calculated Parameters:

-

Bond Dissociation Enthalpy (BDE): The energy required to break the O-H or N-H bond homolytically. Lower BDE values are highly desirable for HAT-based antioxidants.

-

Ionization Potential (IP): The energy required to remove an electron. Lower IP values favor the initial step of the SET-PT mechanism. [8]

-

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A high HOMO energy correlates with a greater ability to donate an electron (lower IP), while a small HOMO-LUMO energy gap suggests higher chemical reactivity.[7][9]

Experimental Protocol: DFT Calculation

-

Molecule Preparation: Draw the 2D structure of the 1,2,4-triazole derivative using software like ChemDraw and convert it to a 3D structure.

-

Geometry Optimization: Perform a full geometry optimization of the molecule in the ground state.

-

Rationale: This step finds the lowest energy conformation of the molecule, which is essential for accurate property calculation.

-

Method: DFT using a functional like B3LYP with a basis set such as 6-311++G(d,p). This combination is widely used and provides a good balance of accuracy and computational cost for organic molecules.[7]

-

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry.

-

Rationale: This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) required for accurate enthalpy calculations.

-

-

Property Calculation:

-

To calculate BDE for an O-H bond, optimize the geometries of the corresponding radical (after H removal) and a lone hydrogen atom. BDE is then calculated as: BDE = H(antioxidant radical) + H(H atom) - H(parent antioxidant).

-

To calculate IP , optimize the geometry of the radical cation (after electron removal). IP is calculated as: IP = H(radical cation) - H(parent antioxidant).

-

-

Data Analysis: Compare the calculated BDE and IP values against a known standard antioxidant (e.g., Trolox or Ascorbic Acid) calculated using the same level of theory.

Tier 2: Molecular Docking with Pro- and Antioxidant Enzymes

Causality: A molecule's intrinsic ability to scavenge radicals is only part of the story. In a biological context, antioxidants can also function by inhibiting enzymes that produce ROS (e.g., NADPH Oxidase, Xanthine Oxidase) or by fitting into the active sites of antioxidant enzymes.[10] Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target, providing crucial insights into its potential biological mechanism.[11][12]

Experimental Protocol: Molecular Docking

-

Target Selection & Preparation:

-

Identify a relevant protein target. For this guide, we'll use NADPH Oxidase (a key ROS-producing enzyme).

-

Download the crystal structure from the Protein Data Bank (PDB).

-

Prepare the protein: remove water molecules, add polar hydrogens, and assign charges. This "cleans" the structure for docking.

-

-

Ligand Preparation:

-

Use the DFT-optimized 3D structures of the 1,2,4-triazole derivatives.

-

Assign charges and define rotatable bonds.

-

-

Grid Box Generation: Define the docking search space (the "grid box") around the enzyme's active site or a known allosteric site.

-

Rationale: This confines the computational search to the region of interest, increasing efficiency and relevance. The site can be identified from the co-crystallized ligand in the PDB file or through literature precedent.

-

-

Docking Execution: Run the docking algorithm using software like AutoDock Vina or Discovery Studio.[10][13] The software will generate multiple binding poses for the ligand and score them based on a scoring function that estimates binding free energy.

-

Pose Analysis:

-

Analyze the top-scoring poses. The primary metric is the binding energy (kcal/mol) , where more negative values indicate stronger binding.

-

Critically, visualize the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and key amino acid residues in the active site. A strong binding energy supported by plausible, key interactions is the hallmark of a promising candidate.

-

Tier 3: ADMET Profiling for Drug-Likeness and Safety

Causality: A potent molecule is useless as a drug if it cannot be absorbed by the body, is rapidly metabolized, is toxic, or has poor distribution. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical filter to eliminate candidates that are likely to fail in later developmental stages.[14]

Workflow: In Silico ADMET Prediction

This stage typically uses web-based servers or specialized software that employ pre-built predictive models.

-

Input: Submit the 2D or 3D structure of the candidate molecules to an ADMET prediction tool (e.g., SwissADME, pkCSM).[13][15]

-

Analyze Key Physicochemical Properties:

-

Lipinski's Rule of Five: A guideline to evaluate drug-likeness. It assesses molecular weight (<500 Da), LogP (<5), H-bond donors (<5), and H-bond acceptors (<10). Compounds that violate more than one rule may have poor absorption or permeation.

-

-

Analyze Pharmacokinetic Properties:

-

Human Intestinal Absorption (HIA): Predicts the percentage of the compound absorbed through the gut.[15]

-

Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound can cross into the brain.

-

CYP450 Inhibition: Predicts if the compound is likely to inhibit key metabolic enzymes, which can lead to drug-drug interactions.

-

-

Analyze Toxicity:

-

AMES Toxicity: Predicts mutagenicity.

-

hERG Inhibition: Predicts the potential for cardiac toxicity.

-

Hepatotoxicity: Predicts the potential for liver damage.

-

-

Decision: Filter out compounds with predicted liabilities (e.g., high toxicity, poor absorption).

Section 3: Data Synthesis and Candidate Prioritization

The power of this multi-tiered approach lies in the integration of all data points to make an informed decision. A candidate molecule should ideally exhibit strong performance across all three tiers.

Hypothetical Data Summary for 1,2,4-Triazole Derivatives

Below is a sample table summarizing the type of data generated for a small set of hypothetical derivatives, with Compound C emerging as the lead candidate.

| Compound ID | Substitution Pattern | BDE (kcal/mol) | IP (eV) | Docking Score (kcal/mol) vs. NADPH Oxidase | Lipinski Violations | Predicted Toxicity |

| Compound A | 4-Chloro-phenyl | 85.1 | 6.8 | -7.2 | 0 | Low |

| Compound B | 3,5-Dimethoxy-phenyl | 81.5 | 6.2 | -6.9 | 1 (LogP > 5) | Low |

| Compound C | 4-Hydroxy-3-methoxy-phenyl | 78.2 | 5.9 | -8.5 | 0 | None |

| Compound D | 2-Nitro-phenyl | 88.4 | 7.5 | -6.1 | 0 | High (Mutagenic) |

| Trolox (Ref.) | N/A | 79.5 | 6.1 | -7.8 | 0 | None |

Interpretation:

-

Compound C shows the lowest BDE and IP , even lower than the reference antioxidant Trolox, indicating superior intrinsic radical-scavenging potential.[16]

-

It has the most favorable (most negative) docking score , suggesting a strong and specific interaction with the target enzyme.

-

It passes all ADMET filters, with no Lipinski violations and no predicted toxicity, indicating a good drug-like profile.[13]

-

Compound B had good intrinsic properties but a high LogP might suggest poor solubility.

-

Compound D was eliminated due to a high toxicity prediction, demonstrating the critical importance of the ADMET filtering step.

Conclusion: From Silicon to Synthesis

The in silico investigation of 1,2,4-triazole derivatives provides a powerful, efficient, and cost-effective paradigm for modern antioxidant discovery. By systematically evaluating quantum mechanical properties, protein-ligand interactions, and pharmacokinetic profiles, we can rationally design and prioritize compounds with the highest probability of success. This computational foresight allows research efforts to be concentrated on a smaller set of highly qualified candidates for chemical synthesis and subsequent in vitro and in vivo validation. The methodologies outlined in this guide form a robust foundation for any research group aiming to harness the power of computational chemistry in the urgent and ongoing search for novel therapeutic agents to combat oxidative stress.

References

-

ISRES. (n.d.). Antioxidant Properties of 1,2,4-Triazoles. Retrieved from [Link]

-

Scientific Messenger of Lviv National University of Veterinary Medicine and Biotechnologies. (2025, March 10). The potential of 1,2,4-triazole derivatives as antioxidant agents (literature review). Retrieved from [Link]

-

Iraqi Journal of Pharmaceutical Sciences. (2022, January 9). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-M. Retrieved from [Link]

-

Bentham Science Publishers. (2023, November 1). 1,2,4 Triazoles and 1,2,4 Oxadiazoles Scaffold as SGLT2 Inhibitors: Molecular Docking and ADMET Studies. Retrieved from [Link]

-

MDPI. (n.d.). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. Retrieved from [Link]

-

Journal of Advanced Biomedical and Pharmaceutical Sciences. (n.d.). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Antioxidant activity, DFT-calculation, and docking of 5-amino-N-(3-di(per)fluoroalkyl-2-iodo-n-propyl)-1,2,3-triazole-4-carboxamides. Retrieved from [Link]

-

MDPI. (2023, March 13). In Silico Methodologies to Improve Antioxidants' Characterization from Marine Organisms. Retrieved from [Link]

-

BIO Web of Conferences. (n.d.). Antioxidant study and Molecular docking of sugar-triazole derivatives. Retrieved from [Link]

-

ResearchGate. (2025, November 13). (PDF) In Silico strategies for drug discovery: optimizing natural compounds from foods for therapeutic applications. Retrieved from [Link]

-

PubMed. (2025, February 15). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Design, synthesis, molecular docking, and antioxidant properties of a series of new S-derivatives of ((1,2,4-triazol-3(2H)-yl)methyl)thiopyrimidines. Retrieved from [Link]

-

Growing Science. (2025, January 21). Antioxidant activity, DFT-calculation, and docking of 5-amino-N-(3-di(per)fluoroalkyl-2-iodo-n-propyl)-1,2,3-triazole-4-carboxamides. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. Retrieved from [Link]

-

ChemRxiv. (2023, May 22). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][2][13]triazole Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, October 9). Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media. Retrieved from [Link]

-

Journal of Medicinal and Nanomaterials Chemistry. (n.d.). In silico investigation of antioxidant compounds: A comprehensive analysis using docking simulations, ADME, DFT, and. Retrieved from [Link]

-

NIH. (2024, December 21). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, October 4). ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. Retrieved from [Link]

-

NIH. (n.d.). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. Retrieved from [Link]

-

Frontiers. (2023, January 23). Computational investigation on the antioxidant activities and on the Mpro SARS-CoV-2 non-covalent inhibition of isorhamnetin. Retrieved from [Link]

-

International Research Journal of Education and Technology. (n.d.). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. Retrieved from [Link]

-

Semantic Scholar. (n.d.). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. Retrieved from [Link]

-

Research Square. (2025, February 28). design, synthesis, molecular docking, and antioxidant properties of a series of new s-derivative. Retrieved from [Link]

-

The Korean Journal of Physiology & Pharmacology. (2024, November 1). Predicting antioxidant activity of compounds based on chemical structure using machine learning methods. Retrieved from [Link]

-

PubMed. (n.d.). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Retrieved from [Link]

-

PubMed Central. (2023, September 10). In Vitro Evaluation and In Silico Calculations of the Antioxidant and Anti-Inflammatory Properties of Secondary Metabolites from Leonurus sibiricus L. Root Extracts. Retrieved from [Link]

-

Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Retrieved from [Link]

-

ResearchGate. (2023, August 18). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. Retrieved from [Link]

-

Journal of the Turkish Chemical Society, Section A: Chemistry. (2025, January 23). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. Retrieved from [Link]

Sources

- 1. isres.org [isres.org]

- 2. The potential of 1,2,4-triazole derivatives as antioxidant agents (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. irjweb.com [irjweb.com]

- 8. Frontiers | Computational investigation on the antioxidant activities and on the Mpro SARS-CoV-2 non-covalent inhibition of isorhamnetin [frontiersin.org]

- 9. In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica | MDPI [mdpi.com]

- 10. In Vitro Evaluation and In Silico Calculations of the Antioxidant and Anti-Inflammatory Properties of Secondary Metabolites from Leonurus sibiricus L. Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. jmnc.samipubco.com [jmnc.samipubco.com]

- 16. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Framework for the Evaluation of 3-(4-bromophenyl)-1-methyl-1H-1,2,4-triazole as a Novel Antifungal Candidate

Audience: Researchers, scientists, and drug development professionals.

Abstract: The emergence of drug-resistant fungal pathogens necessitates the urgent discovery of new antifungal agents. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of widely used antifungal drugs like fluconazole and itraconazole.[1][2][3] This document provides a comprehensive framework for the synthesis, characterization, and systematic evaluation of a novel candidate molecule, 3-(4-bromophenyl)-1-methyl-1H-1,2,4-triazole, for its potential as an antifungal agent. We present detailed protocols for in vitro susceptibility and cytotoxicity testing, along with methodologies for elucidating its mechanism of action, specifically targeting the fungal ergosterol biosynthesis pathway.

Introduction: The Rationale for Novel Triazole Antifungals

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[4] The therapeutic arsenal is limited, and its efficacy is threatened by the rise of resistant strains.[4] Triazole antifungals are cornerstone therapies that act by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][5][6][7] This inhibition disrupts the integrity of the fungal cell membrane, leading to growth arrest.[6][8]

The 1,2,4-triazole ring is essential for this activity, with one of its nitrogen atoms coordinating to the heme iron within the CYP51 active site.[5][8] The substituents on the triazole core dictate the compound's spectrum of activity, potency, and pharmacokinetic properties.[1] The target compound, this compound, incorporates a halogenated phenyl group, a feature known in some derivatives to contribute to potent antifungal activity.[1] This document outlines the necessary experimental steps to validate its potential.

Compound Profile & Synthesis

Predicted Physicochemical Properties

A preliminary analysis of the target compound's structure allows for the prediction of key properties relevant to its drug-like potential.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₉H₈BrN₃ | Defines the elemental composition and exact mass. |

| Molecular Weight | 238.09 g/mol | Falls within the desirable range for oral bioavailability (Lipinski's Rule of Five). |

| LogP (Octanol/Water) | ~2.5 | Suggests good membrane permeability and potential for oral absorption. |

| Hydrogen Bond Donors | 0 | Low number favors passive diffusion across cell membranes. |

| Hydrogen Bond Acceptors | 3 | Provides potential for specific interactions with the target enzyme. |

| Topological Polar Surface Area | 39.5 Ų | Indicates good potential for oral bioavailability. |

Synthesis Protocol: N-methylation of a Triazole Precursor

The synthesis of this compound can be achieved via N-methylation of the corresponding 3-(4-bromophenyl)-1H-1,2,4-triazole precursor. This method avoids potential isomeric mixtures that can arise from other synthetic routes.[9]

Materials:

-

3-(4-bromophenyl)-1H-1,2,4-triazole (precursor)

-

Potassium hydroxide (KOH)

-

Chloromethane (CH₃Cl) or Methyl iodide (CH₃I)

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(4-bromophenyl)-1H-1,2,4-triazole (1 equivalent) in anhydrous ethanol.

-

Base Addition: Add finely powdered potassium hydroxide (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to form the potassium salt.

-

Methylation: Cool the mixture in an ice bath. Slowly bubble chloromethane gas through the solution or add methyl iodide (1.1 equivalents) dropwise. Causality: The strong alkali (KOH) deprotonates the triazole ring, creating a nucleophilic nitrogen that readily attacks the electrophilic methyl group of the alkylating agent.

-

Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture to yield the final product, this compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antifungal Drug Discovery and Evaluation Workflow

The evaluation of a new chemical entity for antifungal activity follows a structured, multi-stage process. This workflow ensures that only the most promising candidates, with both high efficacy and low toxicity, advance toward further development.

Caption: Workflow for antifungal drug discovery.

Protocol: In Vitro Antifungal Susceptibility Testing

The initial step in evaluating the compound is to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.[10][11]

Principle: A serial dilution of the test compound is incubated with a standardized fungal inoculum. The MIC is defined as the lowest concentration of the compound that prevents visible fungal growth.

Materials:

-

Test Compound (TC): this compound, dissolved in DMSO.

-

Fungal Strains: Candida albicans (e.g., ATCC 90028), Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus.

-

Positive Controls: Fluconazole, Amphotericin B.

-

Media: RPMI-1640 with L-glutamine, buffered with MOPS.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or plate reader.

Protocol:

-

Inoculum Preparation: Culture fungi on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

-

Compound Dilution: Perform a two-fold serial dilution of the TC in the 96-well plate using RPMI-1640 medium. A typical concentration range is 64 µg/mL to 0.125 µg/mL.

-

Controls:

-

Positive Control: Set up wells with serial dilutions of fluconazole and amphotericin B.

-

Growth Control: Wells containing only the fungal inoculum and medium (no drug).

-

Sterility Control: Wells containing only medium.

-

Solvent Control: Wells containing the highest concentration of DMSO used for the TC.

-

-

Inoculation: Add 100 µL of the final fungal inoculum to each well (except the sterility control). The final volume in each well should be 200 µL.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading Results: Determine the MIC visually or spectrophotometrically (at 530 nm) as the lowest drug concentration showing an 80% reduction in growth compared to the growth control.

Hypothetical MIC Data Presentation

| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |

| Candida albicans ATCC 90028 | 1 | 0.5 | 0.25 |

| Candida glabrata ATCC 90030 | 4 | 16 | 0.5 |

| Cryptococcus neoformans H99 | 2 | 4 | 0.125 |

| Aspergillus fumigatus ATCC 204305 | 8 | >64 | 1 |

Protocol: Mammalian Cell Cytotoxicity Assay

A promising antifungal agent must be selective, meaning it is toxic to fungal cells at concentrations far below those that are toxic to host cells. The MTT assay is a standard colorimetric method to assess cell viability.[12][13]

Principle: Metabolically active mammalian cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[13]

Materials:

-

Human cell line: HepG2 (liver carcinoma) or HEK293 (embryonic kidney).

-

Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

MTT Reagent: 5 mg/mL MTT in sterile PBS.

-

Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[14][15]

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Incubate for 24-48 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT reagent to each well.[14][15]

-

Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[15]

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]

-

Absorbance Reading: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the concentration that inhibits 50% of cell viability (CC₅₀). The Selectivity Index (SI) is then calculated as SI = CC₅₀ / MIC . A higher SI value indicates greater selectivity and a more promising drug candidate.

Hypothesized Mechanism of Action: Inhibition of Ergosterol Synthesis

Triazole antifungals classically inhibit Lanosterol 14α-demethylase (CYP51), an enzyme essential for converting lanosterol to ergosterol, a primary component of the fungal cell membrane.[6][7][16] Inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting membrane function.[6][17]

Caption: Hypothesized inhibition of the ergosterol pathway.

Protocol: Ergosterol Quantification Assay

To confirm that the compound acts via the proposed mechanism, its effect on cellular ergosterol levels can be quantified using a spectrophotometric method.[18]

Principle: Ergosterol is extracted from fungal cells treated with the test compound. The amount of ergosterol is then determined by scanning the absorbance between 240 nm and 300 nm, as ergosterol and its precursor, 24(28)-dehydroergosterol (DHE), have a characteristic four-peaked curve.[18]

Materials:

-

Fungal culture (C. albicans) treated with sub-MIC concentrations of the test compound.

-

Alcoholic potassium hydroxide (25% KOH in ethanol).

-

n-heptane.

-

Sterile deionized water.

-

UV-transparent cuvettes.

-

UV-Vis spectrophotometer.

Protocol:

-

Cell Culture and Treatment: Grow C. albicans to the mid-exponential phase in the presence of the test compound (at 0.25x and 0.5x MIC) and a drug-free control.

-

Harvesting: Harvest the cells by centrifugation and wash the pellet with sterile water. Record the wet weight of the pellet.

-

Saponification: Add 3 mL of alcoholic KOH to the cell pellet. Vortex vigorously and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.[19]

-

Sterol Extraction: After cooling, add 1 mL of sterile water and 3 mL of n-heptane. Vortex for 3 minutes to extract the non-saponifiable fraction (containing ergosterol).

-

Phase Separation: Allow the layers to separate. Carefully transfer the upper n-heptane layer to a clean glass tube.

-

Spectrophotometry: Scan the absorbance of the n-heptane layer from 240 nm to 300 nm.

-

Calculation: The presence of ergosterol is indicated by a characteristic curve with peaks at approximately 271, 282, and 295 nm. A reduction in the height of these peaks in treated samples compared to the control indicates inhibition of ergosterol synthesis. The ergosterol content can be calculated using specific equations based on the absorbance values at 281.5 nm and 230 nm.[18]

Preliminary In Vivo Efficacy Assessment

Compounds that demonstrate high in vitro potency and selectivity should be advanced to in vivo models to assess their efficacy in a whole-organism system.[20] A murine model of disseminated candidiasis is a standard for this purpose.

Model:

-

Animals: Immunocompromised mice (e.g., treated with cyclophosphamide) are typically used to establish a robust infection.[21]

-

Infection: Animals are infected via intravenous (tail vein) injection of a standardized inoculum of C. albicans.[22]

-

Treatment Groups:

-

Vehicle Control (infected, untreated).

-

Test Compound (infected, treated with various doses).

-

Positive Control (infected, treated with fluconazole).

-

-

Endpoints: The primary endpoints for efficacy are animal survival and the reduction of fungal burden in target organs (typically the kidneys).[20] Fungal load is determined by homogenizing the organs and plating serial dilutions to count colony-forming units (CFU).[20]

Conclusion and Future Directions

This document provides a foundational guide for the systematic evaluation of this compound as a potential antifungal drug. The described protocols for synthesis, in vitro screening, cytotoxicity assessment, and mechanism of action studies represent a critical path for determining the compound's therapeutic potential. Positive results, specifically a high selectivity index and confirmed inhibition of ergosterol synthesis, would strongly support its advancement into more complex studies, including in vivo efficacy models, pharmacokinetic profiling, and lead optimization to further enhance its activity and drug-like properties.

References

-

Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 38(12), 4577–4582. [Link]

-

Jenks, J. D., & Hoenigl, M. (2018). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 4(3), 89. [Link]

- CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. (2021).

-

Georgopapadakou, N. H. (2014). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis, 1(1), 1-10. [Link]

-

Saeed, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6296. [Link]

-

Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [Link]

-

Mast, N., & Lepesheva, G. I. (2017). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Protein Science, 26(7), 1272-1284. [Link]

-

EBSCO. (n.d.). Triazole antifungals. Research Starters. [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia, 71, e114250. [Link]

-

Prylutskyi, A., et al. (2021). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. ScienceRise: Pharmaceutical Science, 4(32), 4-10. [Link]

-

Waters Corporation. (2022). Quantification of Ergosterol Using Microwave-Assisted Extraction and a Rapid 5-Minute Isocratic HPLC Method. [Link]

-

Garcia-Rubio, R., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Frontiers in Cellular and Infection Microbiology, 13, 1286629. [Link]

-

Wang, H., et al. (2024). Cytotoxicity MTT Assay Protocols and Methods. In Natural Products and Their Bioactive Compounds. Springer. [Link]

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

-

Tati, S., et al. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi, 6(4), 189. [Link]

-

Wang, C., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry, 63(10), 5275-5290. [Link]

-

Asadi, M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 87. [Link]

-

Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. [Link]

-

Gümüş, M., & Özdemir, A. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

-

Millie-Lindblom, C., et al. (2004). Ergosterol extraction: a comparison of methodologies. Microbiology, 150(11), 3733-3740. [Link]

-

Miceli, M. H., & Kauffman, C. A. (2016). Triazole antifungals: A review. Expert Opinion on Pharmacotherapy, 17(10), 1321-1332. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link]

-

Sonoda, Y., et al. (1995). Effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. Biochemical Pharmacology, 50(7), 995-1001. [Link]

-

Djurle, A., et al. (2021). Evaluation of methods to extract ergosterol for quantitation of soil fungal biomass. MethodsX, 8, 101416. [Link]

-

Sun, N., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 868310. [Link]

-

Taylor & Francis Online. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. [Link]

-

BMG LABTECH. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Nett, J. E., & Andes, D. R. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future Microbiology, 11(2), 271-285. [Link]

-

Kumar, R., et al. (2012). Advances in synthetic approach to and antifungal activity of triazoles. RSC Advances, 2(12), 4987-5006. [Link]

-

Stevenson, D. E., et al. (1996). Selective Inhibition of Mammalian Lanosterol 14α-Demethylase by RS-21607 in vitro and in vivo. Biochemistry, 35(43), 13783-13791. [Link]

-

Budac, D., et al. (2021). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 65(5), e02474-20. [Link]

-

Sharma, D., et al. (2017). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 737-743. [Link]

-

U.S. Food & Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]

-

ResearchGate. (n.d.). CLSI guidelines for antifungal agents. [Link]

Sources

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 3. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 4. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 10. njccwei.com [njccwei.com]

- 11. restoredcdc.org [restoredcdc.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. atcc.org [atcc.org]

- 16. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 18. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 20. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]

Protocol for Molecular Docking of 3-(4-bromophenyl)-1-methyl-1H-1,2,4-triazole with Target Proteins

An Application Note for Researchers and Drug Development Professionals

Abstract

Molecular docking is a pivotal computational technique in modern drug discovery, enabling the prediction of binding conformations and affinities between a small molecule and a target protein.[1][2] This guide provides a detailed, field-proven protocol for conducting molecular docking studies of 3-(4-bromophenyl)-1-methyl-1H-1,2,4-triazole, a compound featuring the versatile 1,2,4-triazole scaffold known for its presence in numerous therapeutic agents.[3] We will utilize the industry-standard software suite of AutoDock Tools, AutoDock Vina, and PyMOL to execute a robust workflow from initial structure preparation to final results analysis and validation. This document is structured to not only provide step-by-step instructions but also to instill a deep understanding of the causality behind critical experimental choices, ensuring the generation of reliable and reproducible results.

Principle of Molecular Docking

The primary goal of molecular docking is to predict the predominant binding mode(s) of a ligand to a protein of known three-dimensional structure.[2] The process involves two main stages: first, sampling various conformations of the ligand within the protein's binding site, and second, estimating the binding affinity for each conformation using a scoring function.[1] A lower, more negative binding energy score typically indicates a more stable and favorable protein-ligand complex.[4][5] This in silico approach allows for the high-throughput screening of compound libraries and provides critical insights into the molecular interactions driving biological activity, thereby guiding lead optimization efforts.

Required Software and Resources

This protocol relies on freely available and widely adopted software. Ensure all tools are properly installed before beginning the workflow.

| Software | Primary Function | Source |

| PyMOL | Molecular visualization, structure cleanup, and analysis. | [Link] |

| MGLTools/AutoDock Tools (ADT) | Preparation of protein (receptor) and ligand files (PDBQT format). | [Link] |

| AutoDock Vina | The core docking engine for performing the simulation. | [Link] |

| RCSB Protein Data Bank (PDB) | Public repository for obtaining 3D structures of proteins. | [Link] |

| PubChem | Public repository for obtaining ligand structures and identifiers. | [Link] |

The Molecular Docking Workflow

The protocol is divided into five distinct phases, from initial preparation to final analysis. This workflow ensures a systematic and scientifically rigorous approach to the docking experiment.

Caption: High-level overview of the five-phase docking protocol.

Phase 1: Target Protein Preparation

The quality of the initial protein structure is paramount for a successful docking study. This phase focuses on cleaning and preparing the receptor for docking.

Protocol 1.1: Preparing the Target Protein

-

Obtain Protein Structure: Download the 3D structure of your target protein from the RCSB PDB. Choose a high-resolution crystal structure, preferably one co-crystallized with a ligand, which helps in identifying the binding site.

-

Initial Cleanup (PyMOL):

-

Open the PDB file in PyMOL.

-

Remove all non-essential components. This includes water molecules, co-solvents, ions, and any co-crystallized ligands.[6][7] The rationale is that their positions are not always conserved and can interfere with the docking algorithm.

-

Expert Insight: While bulk water is typically removed, specific, highly conserved water molecules that mediate key hydrogen bonds can be retained.[8][9][10] Deciding which waters to keep is an advanced technique that requires careful analysis of multiple crystal structures or specialized computational tools.[10] For a standard protocol, removing all waters is the safest initial approach.

-

-

If the protein is a multimer, retain only the chain(s) relevant to the binding site of interest.

-

Save the cleaned protein as a new PDB file (e.g., receptor_cleaned.pdb).

-

-

Prepare Receptor in AutoDock Tools (ADT):

-

Open ADT and load the receptor_cleaned.pdb file (File > Read Molecule).

-

Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar Only" and click OK. This step adds hydrogens to polar atoms, which is crucial for correctly calculating hydrogen bonds.[11]

-

Compute Charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom, which is necessary for the scoring function.

-

Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the receptor and save it as receptor.pdbqt. This format includes atomic charges, atom types, and topological information required by AutoDock Vina.

-

Phase 2: Ligand Preparation

Proper 3D conformation and charge distribution of the ligand are critical for accurate binding prediction.

Protocol 2.1: Preparing the Ligand

-

Obtain Ligand Structure: The ligand is This compound . Its canonical SMILES representation is CN1C=NN=C1C2=CC=C(C=C2)Br.

-

Use a tool like PubChem Sketcher or an offline chemical drawing tool to generate a 3D structure from this SMILES string. Save it in a common format like MOL or SDF.

-

-

Prepare Ligand in AutoDock Tools (ADT):

-

Open ADT and load the ligand file (Ligand > Input > Open).

-

Detect Torsional Root: Go to Ligand > Torsion Tree > Detect Root. This defines the rigid core of the molecule.

-

Choose Torsions: Go to Ligand > Torsion Tree > Choose Torsions. This step defines the rotatable bonds, allowing the ligand to be flexible during docking. ADT automatically suggests rotatable bonds; review and accept them.

-

Save as PDBQT: Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.

-

Phase 3: Grid Box Generation

The grid box defines the three-dimensional search space within which AutoDock Vina will attempt to dock the ligand. The size and center of this box are critical parameters.

Protocol 3.1: Defining the Search Space

-

Identify the Binding Site:

-

If you have a protein co-crystallized with a native ligand, the binding site is easily identified as the region occupied by that ligand.

-

If the binding site is unknown, you must perform "blind docking".[1] In this case, the grid box should be large enough to encompass the entire protein surface.

-

-

Define Grid Box in AutoDock Tools (ADT):

-

Load receptor.pdbqt and ligand.pdbqt into ADT.

-

Go to Grid > Grid Box.

-

A box will appear around the molecules. You can adjust its center (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) using the sliders.

-

For Targeted Docking: Adjust the box to be centered on and encompass the known binding site. A margin of 5-10 Å around the site is generally recommended.

-

For Blind Docking: Adjust the box to cover the entire protein.[1]

-

Record the center and size coordinates. These will be used in the Vina configuration file.

-

| Parameter | Description | Example (Targeted) | Example (Blind) |

| Center (x, y, z) | The geometric center of the search space in Å. | 15.2, 53.9, 16.9 | 20.0, 45.0, 10.5 |

| Size (x, y, z) | The dimensions of the search box in Å. | 25, 25, 25 | 70, 80, 75 |

Phase 4: Running the Docking Simulation

With the prepared receptor, ligand, and grid parameters, the docking simulation can now be executed using AutoDock Vina.

Protocol 4.1: Executing AutoDock Vina

-

Create a Configuration File: Create a text file named config.txt in your working directory. This file specifies all the necessary inputs for Vina.

-

Understand Key Parameters:

| Parameter | Description & Rationale | Recommended Value |

| exhaustiveness | Controls the computational effort. Higher values increase the thoroughness of the conformational search but also increase computation time.[12] | 8 (Standard), ≥16 (High Accuracy) |

| num_modes | The number of binding modes (poses) to generate. | 9-10 |

-

Run Vina from the Command Line:

-

Open a terminal or command prompt.

-

Navigate to your working directory containing receptor.pdbqt, ligand.pdbqt, config.txt, and the vina executable.

-

Execute the following command:

-

Vina will run the simulation and output two files: results.log (containing the binding affinity scores) and poses.pdbqt (containing the coordinates for the generated binding poses).

-

Phase 5: Analysis and Validation of Results

Interpreting the output correctly is as important as running the simulation itself. This phase involves analyzing the scores and poses, and critically, validating the protocol's reliability.

Protocol 5.1: Analyzing Docking Results

-

Examine Binding Affinities: Open the results.log file. Vina will list the binding affinities (in kcal/mol) for the number of modes you specified. The most negative value represents the best-predicted binding affinity.[4]

-

Visualize Binding Poses (PyMOL):

-

Open PyMOL and load receptor.pdbqt.

-

Load the output poses file, poses.pdbqt. PyMOL will load it as a multi-state object. You can cycle through the poses using the arrow keys or the scene controller.

-

Display the receptor as a surface or cartoon and the ligand poses as sticks.

-

Analyze the interactions for the top-scoring pose(s). Identify key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking using PyMOL's analysis tools (e.g., the Action > find > polar contacts feature). A plausible binding pose should exhibit chemically sensible interactions with key residues in the binding site.[4]

-

Protocol 5.2: Self-Validation via Re-docking

Trustworthiness in a docking protocol is established by demonstrating its ability to reproduce known experimental results.[4] The gold standard for validation is to re-dock a co-crystallized ligand back into its own receptor's binding site.[13][14][15]

Caption: Workflow for validating the docking protocol using RMSD.

-

Select a Validation System: Choose a PDB entry of your target protein that is co-crystallized with a known inhibitor or substrate.

-

Prepare Structures:

-

Separate the native ligand and the receptor into two different files.

-

Prepare the receptor as described in Protocol 1.1 .

-

Prepare the extracted native ligand as described in Protocol 2.1 .

-

-

Perform Re-Docking: Run AutoDock Vina using the prepared receptor, the prepared native ligand, and a grid box centered on the ligand's crystallographic position.

-

Calculate RMSD:

-

Load the original crystal structure receptor and the top-scoring docked pose of the native ligand into PyMOL.

-